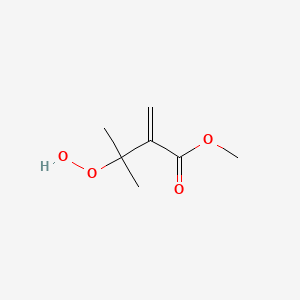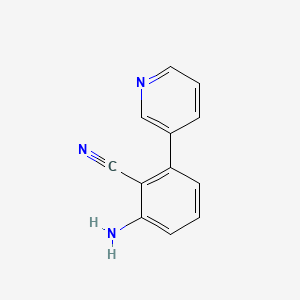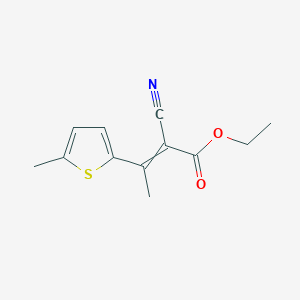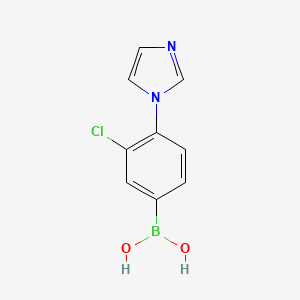
(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 5-chloro-6-(2-methoxyphenyl)pyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of biological probes and sensors.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxyphenyl)pyridine: Similar structure but lacks the boronic acid group.
(6-(2-Methoxyphenyl)pyridin-3-yl)boronic acid: Similar structure but lacks the chlorine atom.
(5-Chloro-6-phenylpyridin-3-yl)boronic acid: Similar structure but lacks the methoxy group.
Uniqueness
(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid is unique due to the presence of both the chlorine and methoxy groups, which can influence its reactivity and binding properties. The combination of these functional groups with the boronic acid moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H11BClNO3 |
|---|---|
Molecular Weight |
263.48 g/mol |
IUPAC Name |
[5-chloro-6-(2-methoxyphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO3/c1-18-11-5-3-2-4-9(11)12-10(14)6-8(7-15-12)13(16)17/h2-7,16-17H,1H3 |
InChI Key |
GMXSYSAKJIYPQX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2OC)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


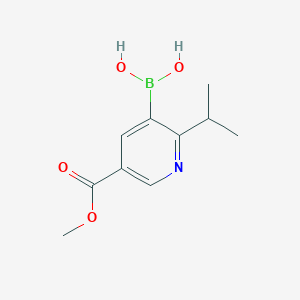

![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
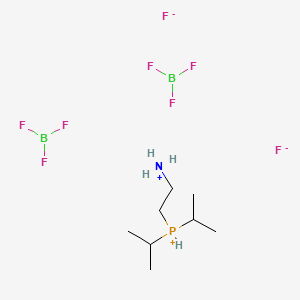
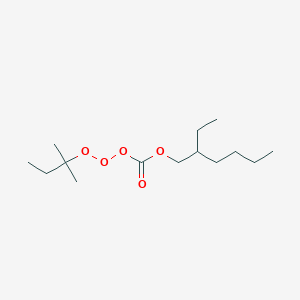
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
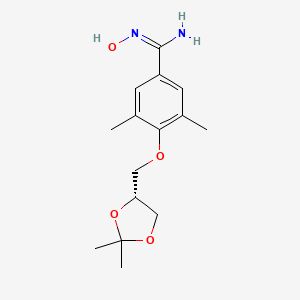
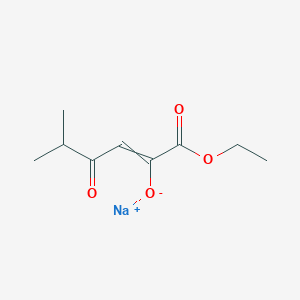
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
